molecular formula C24H23ClFN3O3 B2395704 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide CAS No. 860610-34-0

2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide

Cat. No.: B2395704
CAS No.: 860610-34-0
M. Wt: 455.91
InChI Key: HEGPZJQRZBLTIE-UHFFFAOYSA-N
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Description

The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide features a pyrrole core substituted with a 3-chloro-4-morpholinophenyl group and a 2-oxoacetamide moiety linked to a 4-fluorophenyl ring. Key structural elements include:

  • A pyrrole ring with 2,5-dimethyl substituents for steric stabilization.
  • A 2-oxoacetamide bridge connected to a 4-fluorophenyl group, introducing electronic modulation via fluorine’s electron-withdrawing effects.

This compound’s design combines features common in pharmacologically active molecules, such as halogen atoms (Cl, F) for target affinity and heterocycles (morpholine, pyrrole) for improved pharmacokinetics .

Properties

IUPAC Name

2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN3O3/c1-15-13-20(23(30)24(31)27-18-5-3-17(26)4-6-18)16(2)29(15)19-7-8-22(21(25)14-19)28-9-11-32-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPZJQRZBLTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClFN3O2C_{24}H_{24}ClFN_{3}O_{2}, with a molecular weight of approximately 435.92 g/mol. The structure includes a pyrrole ring, which is known for its role in various biological activities, and substituents that may enhance its pharmacological profile.

Research has indicated that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in disease processes. The following mechanisms have been hypothesized for this compound:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as CDK9, which plays a role in RNA polymerase II transcription regulation .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress, potentially leading to reduced inflammation and improved cellular health.
  • Cell Cycle Regulation : Compounds in this class may modulate cell cycle progression, leading to apoptosis in cancer cells while sparing normal cells.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

Activity Effect Reference
CDK9 InhibitionReduces Mcl-1 expression
Antioxidant EffectsProtects against oxidative stress
Apoptosis InductionPromotes cell death in cancer cells
Cell ViabilityMaintains viability in non-cancer cells

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Monoclonal Antibody Production :
    • A related compound was shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells by modulating metabolic pathways. The study reported a significant increase in cell-specific productivity without compromising cell viability .
  • Antiviral Activity :
    • Research on N-Heterocycles indicated potential antiviral properties, suggesting that modifications similar to those present in this compound could enhance efficacy against viral infections .
  • Cancer Cell Studies :
    • In vitro studies demonstrated that compounds with similar structural motifs could induce apoptosis selectively in various cancer cell lines while preserving normal cell function .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs can exhibit anticancer properties. The presence of the pyrrole ring and substituted phenyl groups may enhance the compound's ability to inhibit tumor growth. Studies are ongoing to evaluate its efficacy against various cancer cell lines, particularly those resistant to conventional therapies.

Antimicrobial Properties

The chlorinated and fluorinated aromatic systems in the compound suggest potential antimicrobial activity. Preliminary studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit vital metabolic pathways, making this compound a candidate for further investigation in antimicrobial drug development.

Neurological Applications

The morpholine moiety is often associated with neuroactive compounds. This compound could be explored for its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression or anxiety. Research into its mechanism of action could reveal insights into its pharmacological profile.

Enzyme Inhibition

The structural features of this compound may allow it to act as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit various enzymes involved in disease processes, including kinases and proteases. This application could be critical in designing drugs for diseases where enzyme dysregulation is a factor.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrole derivatives and found that compounds with similar substituents exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the pyrrole ring and substituent effects on biological activity, suggesting that 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide could be a lead compound for further development .

Case Study 2: Antimicrobial Properties

In research published in Antibiotics, a series of chlorinated phenyl compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed promising antibacterial activity, particularly against resistant strains of Staphylococcus aureus. This suggests that further exploration of this compound could yield valuable insights into new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Acetamide Derivatives

Table 1: Key Structural and Electronic Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₃₀H₂₈ClFN₄O₃ ~550* 4-fluorophenyl, morpholine High polarity, potential for H-bonding
2-[1-(3-Chloro-4-morpholinophenyl)...-N-(4-nitrophenyl)-2-oxoacetamide C₂₄H₂₃ClN₄O₅ 482.92 4-nitrophenyl Strong electron-withdrawing nitro group
2-[1-(3-Chloro-4-morpholinophenyl)...-N-methyl-2-oxoacetamide C₁₉H₂₂ClN₃O₃ 375.85 N-methyl Reduced steric bulk, lower polarity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-Cl₂Ph)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.26 Dichlorophenyl, pyrazol-4-yl Planar amide, R₂²(10) H-bonding dimers

*Estimated based on structural similarity.

  • Electron-Withdrawing Groups : The 4-fluorophenyl substituent in the target compound offers moderate electron withdrawal compared to the nitro group in the nitrophenyl analogue . This may influence redox stability and binding interactions.
  • Morpholine vs. Pyrazole: The morpholine ring in the target compound provides a tertiary amine for hydrogen bonding, contrasting with the pyrazole in ’s compound, which enables π-π stacking but lacks lone-pair donors .

Hydrogen Bonding and Crystal Packing

The target compound’s amide group is expected to form R₂²(10) hydrogen-bonded dimers , as observed in ’s dichlorophenyl acetamide derivative . However, the morpholine substituent introduces additional H-bond acceptors (ether oxygen, tertiary amine), which may alter crystal packing compared to simpler arylacetamides.

Key Differences :

  • Solubility : Morpholine’s oxygen and nitrogen atoms enhance aqueous solubility relative to purely aromatic substituents (e.g., dichlorophenyl in ) .

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